![molecular formula C16H23ClO B13779494 1-[4-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-38-5](/img/structure/B13779494.png)
1-[4-(2-Chloroethyl)phenyl]octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloroethyl)phenyl]octan-1-one is an organic compound with the molecular formula C₁₆H₂₃ClO and a molecular weight of 266.806 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 2-chloroethyl group and an octanone chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloroethyl)phenyl]octan-1-one typically involves the alkylation of 4-(2-chloroethyl)phenyl with octanone. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Common reagents used in this synthesis include alkyl halides and ketones .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloroethyl)phenyl]octan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Chloroethyl)phenyl]octan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloroethyl)phenyl]octan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Bromoethyl)phenyl]octan-1-one: Similar structure but with a bromoethyl group instead of chloroethyl.
1-[4-(2-Fluoroethyl)phenyl]octan-1-one: Contains a fluoroethyl group.
1-[4-(2-Iodoethyl)phenyl]octan-1-one: Features an iodoethyl group.
Uniqueness
1-[4-(2-Chloroethyl)phenyl]octan-1-one is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
841251-38-5 |
|---|---|
Molecular Formula |
C16H23ClO |
Molecular Weight |
266.80 g/mol |
IUPAC Name |
1-[4-(2-chloroethyl)phenyl]octan-1-one |
InChI |
InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3 |
InChI Key |
DMNJPJOPEKGAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


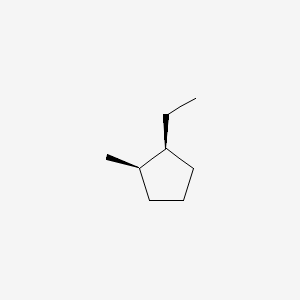
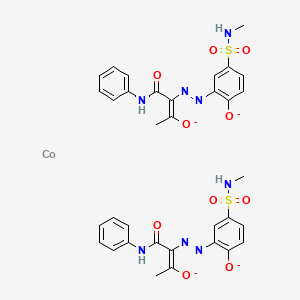




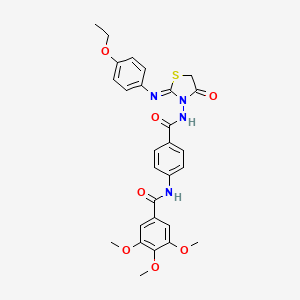
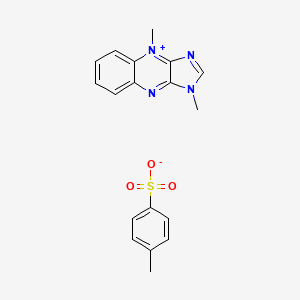
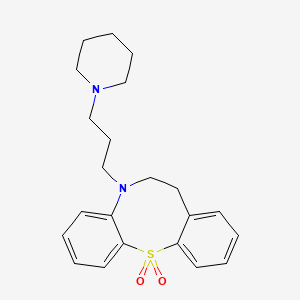

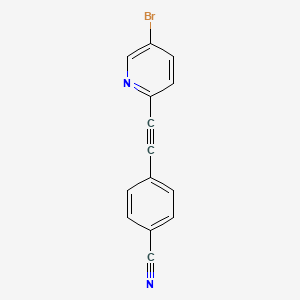
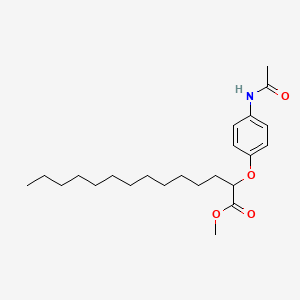
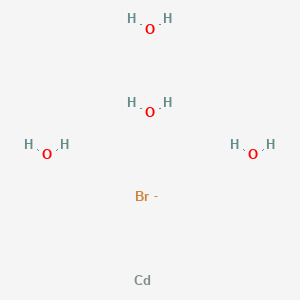
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
